1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride
Overview
Description
The compound “1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The ethyl group attached to the piperazine ring suggests that it might have some lipophilic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the interconnected rings of the pyrimidine and piperazine, with the ethyl group and carboxylic acid group extending from these rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethyl group might increase its lipophilicity, while the carboxylic acid group could allow it to participate in hydrogen bonding .Scientific Research Applications
Antihypertensive Applications
A compound structurally related to 1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride has been studied for its potential antihypertensive properties. The compound, part of a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, has demonstrated promising activity in in vitro and in vivo antihypertensive assays (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Neuroinflammation Imaging
Research involving a similar compound, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been conducted for its potential use in imaging of the IRAK4 enzyme in neuroinflammation through positron emission tomography (PET). This research indicates a promising application in the field of neuroimaging and neuroinflammatory diseases (Wang et al., 2018).
Antimicrobial Activity
Compounds with structural similarities to this compound have been synthesized and evaluated for their antimicrobial activity. These compounds have shown variable and modest activity against bacteria and fungi, suggesting potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antitubercular Studies
Research into nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts, which are structurally related to the subject compound, has demonstrated significant potential in antitubercular activity. These studies involve both in silico and in vitro approaches, highlighting the compound's efficacy against Mycobacterium tuberculosis (Vavaiya et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2.ClH/c1-2-19-7-9-21(10-8-19)16-17-11-14(12-18-16)20-5-3-13(4-6-20)15(22)23;/h11-13H,2-10H2,1H3,(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQHMQJPPSAWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=N2)N3CCC(CC3)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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